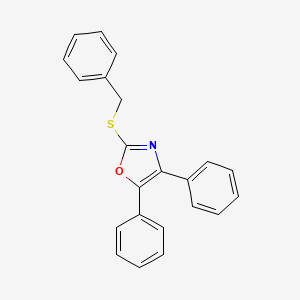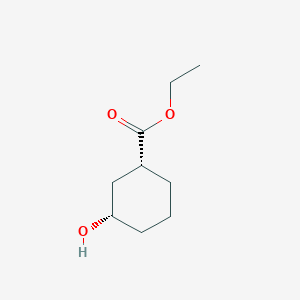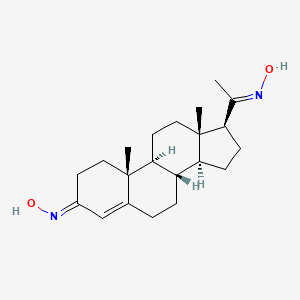
2-(Benzylthio)-4,5-diphenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-4,5-diphenyloxazole is a heterocyclic compound characterized by its unique oxazole ring substituted with benzylthio and diphenyl groups. Heterocyclic compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities and chemical reactivity. The presence of the oxazole ring confers a unique set of properties to the compound, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in cellular processes .
Mode of Action
This interaction could involve binding to the target, inhibiting its function, or modulating its activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have shown various effects, such as inhibiting the growth of certain types of cells or modulating cellular processes .
Action Environment
The action, efficacy, and stability of 2-(Benzylthio)-4,5-diphenyloxazole can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4,5-diphenyloxazole typically involves the formation of the oxazole ring followed by substitution reactions to introduce the benzylthio and phenyl groups. One common route involves the cyclization of an appropriate amino alcohol derivative in the presence of a dehydrating agent.
Cyclization Reaction: : Cyclization of a precursor such as 2-amino-2-(benzylthio)-1,3-diphenylpropan-1-one in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Substitution Reaction:
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness, potentially employing catalytic systems and continuous-flow reactors to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4,5-diphenyloxazole can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to produce sulfoxides or sulfones.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring or thioether linkage.
Substitution: : Electrophilic substitution reactions where aromatic rings on the oxazole can be modified using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: : Conditions such as reflux in acidic or basic media are typically employed.
Reduction: : Conditions often involve anhydrous solvents and controlled addition of reducing agents.
Substitution: : Conditions may involve the use of catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.
Major Products
The products of these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted aromatic compounds, depending on the reaction type and conditions.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzylthio)-4,5-diphenyloxazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, it is explored for its potential as an enzyme inhibitor, particularly in the modulation of enzyme activities involved in metabolic pathways.
Medicine
The compound's structural features make it a candidate for drug discovery, where it may be tested for antimicrobial, antiviral, or anticancer properties.
Industry
Industrially, it can be used in the manufacture of specialty chemicals and materials, given its unique reactivity and stability.
Comparison with Similar Compounds
Comparison
2-(Benzylthio)-4,5-diphenyloxazole can be compared to other oxazole derivatives and benzylthio-substituted compounds:
2-(Methylthio)-4,5-diphenyloxazole: : Similar structure but with a methylthio group instead of benzylthio, potentially altering its reactivity and biological activity.
4,5-Diphenyloxazole: : Lacks the benzylthio substitution, affecting its chemical properties and applications.
Benzylthio-oxazole derivatives: : Varying positions and nature of substitutions can lead to different pharmacological profiles and reactivity.
Uniqueness
The presence of both benzylthio and diphenyl groups on the oxazole ring in this compound provides a unique combination of steric and electronic effects that can influence its chemical behavior and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRGJHTYWHRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2819596.png)

![2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B2819599.png)


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2819606.png)


![4-methoxy-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2819610.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
![methyl 2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2819613.png)

